2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid
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Overview
Description
2-(3,4-Dihydro-2H-1-benzopyran-3-yl)acetic acid is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
Future Directions
Future research could focus on the synthesis and characterization of “2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid”, as well as its potential biological activities. Given the wide range of biological activities exhibited by chroman derivatives , this compound could be a promising candidate for further study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran with acetic acid derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like acetone or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-1-benzopyran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted benzopyran derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism by which 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid exerts its effects is thought to involve the modulation of specific molecular targets and pathways. For instance, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may bind to receptors or proteins that play a role in inflammation, leading to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Coumarin: Another benzopyran derivative known for its anticoagulant properties.
Chroman: A structurally similar compound with antioxidant activities.
Flavonoids: A large class of benzopyran derivatives with diverse biological activities.
Uniqueness
2-(3,4-Dihydro-2H-1-benzopyran-3-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties compared to other benzopyran derivatives. This structural feature allows for unique interactions with biological targets, making it a valuable compound for further research and development .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "3,4-dihydro-2H-1-benzopyran", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium acetate", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3-(2-hydroxyphenyl)-3-oxopropanoic acid ethyl ester.", "Step 2: Cyclization of 3-(2-hydroxyphenyl)-3-oxopropanoic acid ethyl ester with 3,4-dihydro-2H-1-benzopyran in the presence of hydrochloric acid to form 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acrylic acid ethyl ester.", "Step 3: Hydrolysis of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acrylic acid ethyl ester with sodium hydroxide to form 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acrylic acid.", "Step 4: Esterification of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acrylic acid with acetic anhydride in the presence of sodium acetate to form 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic anhydride.", "Step 5: Hydrolysis of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic anhydride with sodium bicarbonate to form 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid.", "Step 6: Purification of the final product by recrystallization from diethyl ether and water." ] } | |
CAS No. |
113771-51-0 |
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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